C5a Inhibitory Sequence

Description

Properties

IUPAC Name |

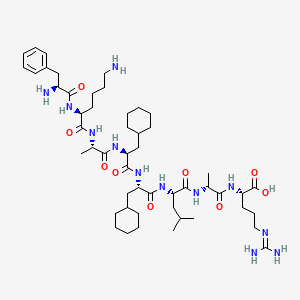

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNJKFNVOQXGSP-NJVWAKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H86N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1011.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C5a Inhibitory Sequence involves peptide synthesis techniques. One approach is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

The C5a Inhibitory Sequence primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions with its target receptors, such as binding to the C5a receptor (C5aR1) and inhibiting its activity .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include amino acid derivatives with protecting groups, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotecting agents such as trifluoroacetic acid (TFA) .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is designed to specifically inhibit the activity of C5a by binding to its receptor and preventing downstream inflammatory responses .

Scientific Research Applications

The C5a Inhibitory Sequence has a wide range of scientific research applications:

Mechanism of Action

The C5a Inhibitory Sequence exerts its effects by binding to the C5a receptor (C5aR1), thereby blocking the interaction between C5a and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets involved include the C5a receptor and associated signaling molecules such as G proteins and kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the C5a Inhibitory Sequence with structurally or functionally analogous compounds, highlighting mechanisms, efficacy, and applications.

Table 1: Comparison of C5a-Targeting Compounds

Structural and Functional Comparisons

- PMX-53 : A cyclic peptide antagonist of C5aR1, PMX-53 demonstrates dual activity as a CD88 antagonist and MrgX2 agonist, complicating its therapeutic profile. It inhibits C5a-induced calcium mobilization in mast cells but may inadvertently activate other pathways . In contrast, the this compound’s structure is undefined, though its industrial classification suggests a synthetic peptide or small molecule.

- NOX-D20: This Spiegelmer aptamer binds C5a with high specificity, overlapping the C5aR-binding site on C5a’s N-terminus. Unlike peptide-based inhibitors, NOX-D20’s oligonucleotide structure confers resistance to enzymatic degradation, enhancing stability . The this compound’s mechanism may resemble NOX-D20 but lacks comparable structural validation.

- Its efficacy in age-related macular degeneration highlights the therapeutic value of complement cascade modulation .

Limitations and Contradictions

- Dual Receptor Effects : PMX-53’s agonism of MrgX2 may offset its C5aR1 antagonism, complicating therapeutic use .

- Indirect vs. Direct Inhibition : Compstatin’s upstream C3 inhibition reduces both C3a and C5a, offering broad-spectrum suppression but less specificity than direct C5a inhibitors .

- Disease-Specific Outcomes : In retinal neovascularization, C5aR antagonists paradoxically exacerbate pathology, while C5a agonists are protective .

Biological Activity

The C5a inhibitory sequence refers to a specific peptide or compound that inhibits the activity of C5a, a potent anaphylatoxin involved in the complement system. C5a plays a crucial role in mediating inflammatory responses and has been implicated in various pathological conditions, including autoimmune diseases, sepsis, and renal disorders. This article explores the biological activity of C5a inhibitory sequences, focusing on their mechanisms of action, therapeutic potential, and relevant research findings.

C5a exerts its effects by binding to its receptor, C5aR1, leading to various cellular responses such as chemotaxis, cytokine release, and modulation of immune cell functions. The C5a inhibitory sequences act primarily by blocking this interaction, thereby preventing the downstream signaling pathways that lead to inflammation and tissue damage.

- Binding Affinity : The binding affinity of C5a to its receptor is critical for its biological activity. Studies have shown that specific peptide sequences can effectively compete with C5a for receptor binding.

- Signal Transduction : Upon binding to C5aR1, C5a activates G protein-coupled pathways (e.g., PI3K/Akt), which are responsible for pro-inflammatory cytokine production. Inhibition of this pathway by C5a inhibitory sequences can reduce inflammation.

Case Studies and Experimental Data

- Diabetic Nephropathy : A study investigated the effects of a novel C5a inhibitor, NOX-D21, in diabetic nephropathy models. The results indicated that NOX-D21 treatment significantly reduced renal fibrosis and improved renal function by attenuating the effects of elevated C5a levels in diabetic mice. Notably, there was a reduction in serum triglycerides and markers of kidney injury (e.g., blood urea nitrogen) .

- Inflammatory Responses : Research has demonstrated that C5a can suppress the production of various cytokines (e.g., IL-27) in macrophages through activation of the PI3K/Akt pathway. Inhibition of this pathway using specific antagonists or peptides can enhance cytokine production and modulate inflammatory responses favorably .

- Autoimmune Diseases : The efficacy of C5a receptor antagonists has been evaluated in models of autoimmune diseases such as ANCA-associated vasculitis. Clinical trials have shown that these antagonists can significantly reduce disease activity and improve patient outcomes .

Data Tables

Therapeutic Potential

The therapeutic potential of targeting the C5a-C5aR axis is substantial given its involvement in numerous inflammatory diseases. The development of peptide inhibitors and small-molecule antagonists has opened new avenues for treatment strategies aimed at:

- Reducing Inflammation : By inhibiting C5a signaling, these compounds can mitigate excessive inflammatory responses seen in conditions like sepsis and autoimmune diseases.

- Protecting Organs : In renal diseases, specifically diabetic nephropathy, inhibiting C5a has shown promise in protecting kidney function and reducing fibrosis.

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie C5a's role in inflammatory diseases, and how do inhibitory sequences counteract these effects?

- C5a, a complement activation product, binds to its receptor (C5aR1/C5aR2), triggering pro-inflammatory signaling pathways such as neutrophil chemotaxis, oxidative burst, and cytokine release . Inhibitory sequences (e.g., cyclic peptides, antibodies) block C5a-C5aR interactions by competitively binding to C5a or its receptor, thereby disrupting downstream signaling. For example, zilucoplan (a macrocyclic peptide) binds to C5, preventing its cleavage into C5a and C5b . Methodologically, surface plasmon resonance (SPR) and fluorescence polarization assays are used to quantify binding affinities, while in vitro models (e.g., LPS-stimulated human whole blood) assess functional inhibition of C5a production .

Q. What in vitro and in vivo models are most suitable for preliminary screening of C5a inhibitors?

- In vitro: Human whole blood assays (measuring LPS-induced C5a levels via ELISA) and cell viability assays (e.g., MTT assay on DPSCs or endothelial cells) are standard for toxicity and efficacy screening . In vivo: Rodent models of sepsis (e.g., cecal ligation and puncture) or ischemia-reperfusion injury are used to evaluate systemic effects. For example, anti-C5a antibodies improved survival rates in septic rats by reducing neutrophil infiltration and cytokine storms .

Q. How can researchers ensure structural fidelity and reproducibility when synthesizing C5a inhibitory peptides?

- Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is commonly employed. Critical steps include:

- Purification : Reverse-phase HPLC with mass spectrometry validation.

- Structural analysis : Circular dichroism (CD) for secondary structure confirmation and NMR for rigidity assessment (e.g., zilucoplan’s triple-loop structure) .

- Batch consistency : Use standardized protocols for disulfide bond formation and post-translational modifications .

Advanced Research Questions

Q. How to resolve contradictions in experimental data regarding C5a's dose-dependent effects?

- Discrepancies arise from model-specific variables (e.g., cell type, C5aR isoform expression). For instance, C5a showed no toxicity on DPSCs at 400 ng/mL but exacerbated apoptosis in neuronal OGD models . To address this:

- Control for co-factors : Include checks for endogenous C5a levels and receptor saturation.

- Cross-validate models : Compare results across primary cells, immortalized lines, and organoids.

- Statistical rigor : Use ANOVA with post-hoc tests to differentiate between technical and biological variability .

Q. What experimental design frameworks (e.g., PICO, FINER) are optimal for studies on C5a inhibitors in complex diseases like sepsis?

- PICO framework :

- Population : Septic rats with CLP-induced sepsis.

- Intervention : Intravenous anti-C5a antibody (1 mg/kg).

- Comparison : Placebo vs. C5aR antagonist (e.g., PMX53).

- Outcome : Survival rate at 72 hours, plasma IL-6 levels .

Q. What are the limitations of current C5a inhibitors in clinical translation, and how can they be addressed methodologically?

- Challenges :

- Short half-life : Peptide-based inhibitors (e.g., zilucoplan) require PEGylation or albumin fusion to extend plasma stability .

- Off-target effects : Use CRISPR-edited C5aR-KO models to isolate inhibitor specificity .

- Species variability : Humanized mouse models improve translational relevance for antibody therapies .

Data Contradiction Analysis

Q. Why do some studies report no detectable C5a effects on endothelial barrier integrity despite established roles in sepsis?

- In b.End.3 cells, high-dose C5a (100 nM) did not alter ZO-1 protein levels, possibly due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.